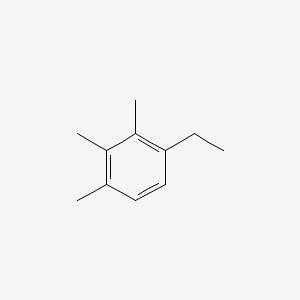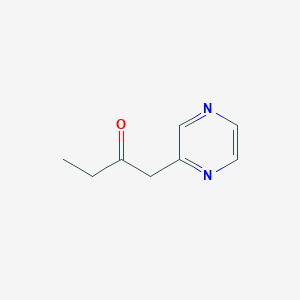
1,6-Diphenyl-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound that belongs to the triazine family It is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, with two phenyl groups attached to the nitrogen atoms at positions 1 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diphenyl-1,3,5-triazinane-2,4-dione can be synthesized through the reaction of N,N′-dimethylthiourea and trichloroacetyl isocyanate in dichloromethane . The reaction conditions typically involve the use of a solvent such as dichloromethane and may require specific temperature and time controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diphenyl-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
1,6-Diphenyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,6-Diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways vary based on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: This compound has a similar triazine core but with three phenyl groups attached at positions 2, 4, and 6.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound features allyl groups instead of phenyl groups.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: This compound has a triazine core with pyridyl and phenyl groups.
Uniqueness
1,6-Diphenyl-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern and the presence of two phenyl groups at positions 1 and 6. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
50398-49-7 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
1,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-16-13(11-7-3-1-4-8-11)18(15(20)17-14)12-9-5-2-6-10-12/h1-10,13H,(H2,16,17,19,20) |
Clave InChI |
UNFJJNVIVGWMGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2NC(=O)NC(=O)N2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


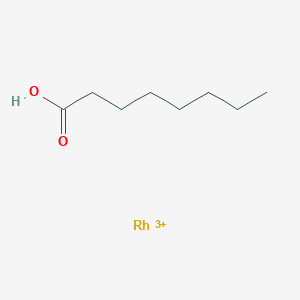
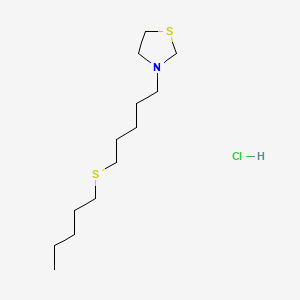
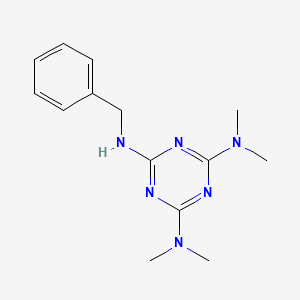
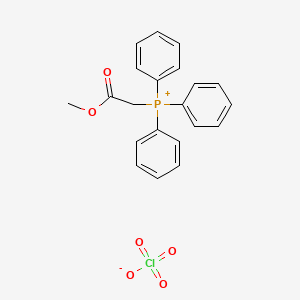
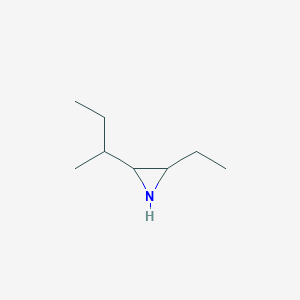
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
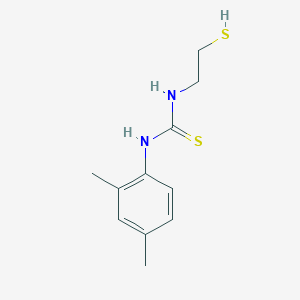
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
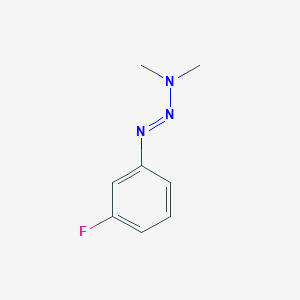
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
